molecular formula C4H3Br2NO2 B12869659 Trans-3,4-Dibromopyrrolidine-2,5-dione

Trans-3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B12869659
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-JCYAYHJZSA-N
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Description

Trans-3,4-Dibromopyrrolidine-2,5-dione: is a chemical compound with the molecular formula C4H3Br2NO2. It is a derivative of pyrrolidine-2,5-dione, where two bromine atoms are attached to the 3rd and 4th positions of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .

Scientific Research Applications

Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Trans-3,4-dibromopyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

(3S,4S)-3,4-dibromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1

InChI Key

PPSCYXMFBQJFGC-JCYAYHJZSA-N

Isomeric SMILES

[C@H]1([C@H](C(=O)NC1=O)Br)Br

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br

Origin of Product

United States

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